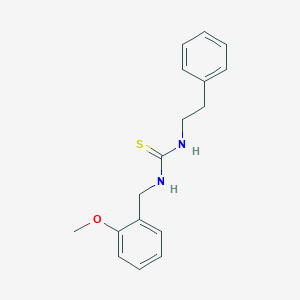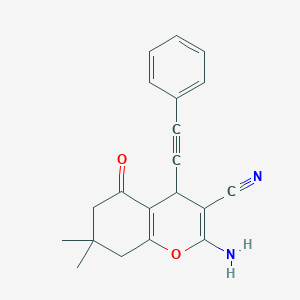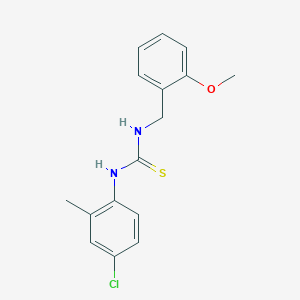![molecular formula C17H10ClNO2S B215848 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione](/img/structure/B215848.png)
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione, also known as CPDT, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CPDT is a heterocyclic compound that contains a thiazine ring and an indeno ring. The compound has been synthesized using various methods, and its properties have been extensively studied. In
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione is not fully understood. However, studies have shown that the compound exhibits its biological activities by interacting with various enzymes and proteins. For example, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and 2. In vivo studies have shown that the compound exhibits anti-inflammatory activity in a rat model of carrageenan-induced paw edema.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione in lab experiments is its relatively simple synthesis method. The compound can be synthesized using commercially available starting materials and simple reaction conditions. Another advantage is its diverse range of potential applications in various fields. However, one limitation of using 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione. One direction is to explore the compound's potential as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to investigate the compound's potential as a building block for the synthesis of novel conjugated polymers and organic semiconductors. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its biological activities for potential use in drug development.
Méthodes De Synthèse
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione can be synthesized using various methods, including the reaction of 4-chloroaniline with maleic anhydride followed by cyclization with thiourea. Alternatively, the compound can be synthesized using 4-chlorophenylhydrazine and maleic anhydride followed by cyclization with Lawesson's reagent. The yield of 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione using these methods ranges from 40% to 70%.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been shown to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been studied for its potential use as an anti-inflammatory agent. In material science, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In organic electronics, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been used as a hole-transporting material in organic light-emitting diodes.
Propriétés
Nom du produit |
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione |
|---|---|
Formule moléculaire |
C17H10ClNO2S |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione |
InChI |
InChI=1S/C17H10ClNO2S/c18-10-7-5-9(6-8-10)16-13-14(19-17(21)22-16)11-3-1-2-4-12(11)15(13)20/h1-8,16H,(H,19,21) |
Clé InChI |
ACNCZDLQNSUHCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC(=O)N3)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC(=O)N3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)





![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)

![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)
